1,3-Benzodithiol-1-ium hydrogen sulfate
Description
1,3-Benzodithiol-1-ium hydrogen sulfate is a sulfur-containing heterocyclic compound characterized by a benzodithiolium cation paired with a hydrogen sulfate anion. This compound is notable for its unique electronic structure, which arises from the conjugated dithiolium ring system.
Properties
CAS No. |
62432-94-4 |
|---|---|
Molecular Formula |
C7H6O4S3 |
Molecular Weight |
250.3 g/mol |
IUPAC Name |
1,3-benzodithiol-3-ium;hydrogen sulfate |
InChI |
InChI=1S/C7H5S2.H2O4S/c1-2-4-7-6(3-1)8-5-9-7;1-5(2,3)4/h1-5H;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
DRAWQECXSHUZHR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)SC=[S+]2.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodithiol-1-ium hydrogen sulfate typically involves the reaction of benzodithiol with sulfuric acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained. One common method involves the cyclization of benzodithiol derivatives under acidic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodithiol-1-ium hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its parent benzodithiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrogen sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzodithiol.
Substitution: Various substituted benzodithiolium derivatives.
Scientific Research Applications
1,3-Benzodithiol-1-ium hydrogen sulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Benzodithiol-1-ium hydrogen sulfate involves its interaction with various molecular targets. The sulfur atoms in the compound can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways, potentially affecting cellular processes and enzyme activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis draws parallels between 1,3-Benzodithiol-1-ium hydrogen sulfate and structurally or functionally related compounds, leveraging the provided evidence to highlight key differences and similarities.
Structural and Hydrogen-Bonding Properties
The sulfate group in this compound participates in hydrogen bonding, as observed in other sulfate-containing crystals. For instance, Figure 11 from Crystal Structure Analysis (2021) illustrates hydrogen bonds between water molecules and sulfate groups, a feature critical to stabilizing crystal lattices . Compared to inorganic sulfates like magnesium sulfate (MgSO₄), the organic benzodithiolium cation likely introduces steric and electronic effects that alter hydrogen-bonding networks. This could reduce solubility in polar solvents relative to MgSO₄, which is highly soluble due to smaller cation size and stronger ion-dipole interactions .
Environmental and Atmospheric Behavior
Sulfate compounds play significant roles in atmospheric chemistry. Figure 7 from Atmospheric Chemistry and Physics (2014) demonstrates sulfate contributions from anthropogenic, marine, and terrestrial sources, with seasonal variability in their atmospheric concentrations . However, the bulky organic cation likely impedes atmospheric mobility compared to smaller sulfates like ammonium sulfate.
Data Table: Comparative Properties of Sulfate Compounds
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